molecular formula C10H18F2N2O B2665123 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide CAS No. 2034415-33-1

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide

Cat. No.: B2665123
CAS No.: 2034415-33-1
M. Wt: 220.264
InChI Key: VXFOCVQMABHQBB-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)-N-methylacetamide (CAS 2034415-33-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H18F2N2O and a molecular weight of 220.26, this compound features a piperidine core substituted with a 1,1-difluoroethyl group and an N-methylacetamide side chain . The strategic incorporation of fluorine atoms is a common bioisosteric strategy in drug design, often used to modulate a compound's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its potential as a therapeutic agent . This structural motif, which combines a heterocycle with a fluorinated alkyl chain, is frequently explored in the development of pharmacologically active molecules. For instance, research into inhibitors of enzymes like Phosphoinositide 3-kinase (PI3K) often utilizes complex heterocyclic systems with fluorinated substituents to achieve high potency and selectivity . The presence of the acetamide linker and the N-methyl group in this compound makes it a valuable intermediate or scaffold for researchers synthesizing and optimizing novel small-molecule inhibitors targeting various disease pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)7-9(15)13-2/h8H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFOCVQMABHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(=O)NC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the N-methylacetamide Moiety: The final step involves the acylation of the piperidine nitrogen with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tankyrase Inhibition
One of the notable applications of this compound is its potential as a tankyrase inhibitor. Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling pathways. The inhibition of tankyrase has therapeutic implications in cancer treatment. A patent (US9181266B2) highlights the use of piperidinyl-acetamide compounds for this purpose, indicating that derivatives like 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide may exhibit significant anti-cancer properties due to their ability to modulate these pathways .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigating the effects of piperidine derivatives on cancer cell lines demonstrated that compounds with similar structures to this compound significantly inhibited cell proliferation in vitro. The study utilized various assays to measure cell viability and apoptosis rates, showing promising results for further development .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of piperidine derivatives. The findings indicated that these compounds could reduce inflammatory markers in activated macrophages, suggesting their utility in treating inflammatory diseases. While not directly studying this compound, the results support the exploration of its anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The difluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The N-methylacetamide moiety may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent on Piperidine N-Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) Source
Target Compound* 4-(1,1-Difluoroethyl) N-methyl C₁₀H₁₇F₂N₂O 222.25 (calculated) Hypothetical
2-(4-([Complex substituent])piperidin-1-yl)-N-methylacetamide (10c) 4-([Quinoline-thiazolidinone-urea-phenoxy]) N-methyl C₃₄H₃₃F₃N₅O₇S 712.20 (HRMS) Anti-cancer research
2-(4-(1H-Imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide 4-(1H-imidazol-1-yl) N-(4-(trifluoromethyl)pyridin-2-yl) C₁₇H₁₉F₃N₄O 368.36 Biopharmacule catalog
N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide 4-(benzyl) 2-chloroacetamide C₁₄H₁₉ClN₂O 266.77 Chemical database

Notes on Key Differences:

  • Target Compound: The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Compound 10c : A complex quinoline-thiazolidinone conjugate with demonstrated anti-colorectal cancer activity. Its large structure (MW 712.20) suggests lower bioavailability but high target specificity.
  • Imidazole/Pyridine Analog : The trifluoromethylpyridine group may enhance CNS penetration, while the imidazole ring could confer metal-binding properties (e.g., kinase inhibition).

Pharmacological Implications

  • Anti-Cancer Potential: Compound 10c’s anti-colorectal cancer activity highlights the importance of extended aromatic systems (quinoline) paired with urea linkages for DNA intercalation or topoisomerase inhibition . The target compound lacks these features but may exploit fluorinated groups for selective cytotoxicity.
  • GPCR/Ion Channel Modulation: Analogs like AM251 and rimonabant (from ) target cannabinoid receptors via piperidine-carboxamide scaffolds. The target compound’s difluoroethyl group may similarly influence GPCR binding, though empirical data are needed .
  • Metabolic Stability: Fluorination (as in the target compound) typically reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like the chloroacetamide derivative .

Biological Activity

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This compound features a unique structure that includes a piperidine ring and a difluoroethyl substituent, which enhances its lipophilicity and metabolic stability. These properties make it a candidate for pharmaceutical applications, especially as an inhibitor of tankyrase, an enzyme involved in the Wnt signaling pathway implicated in cancer progression.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}F2_2N2_2O
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 2034415-33-1

Structural Features

  • Piperidine Ring : Provides basic nitrogen functionality.
  • Difluoroethyl Group : Enhances lipophilicity and metabolic stability.
  • N-Methylacetamide Moiety : Contributes to the overall pharmacological profile.

Inhibition of Tankyrase

Research indicates that this compound acts as a tankyrase inhibitor. Tankyrases are poly(ADP-ribose) polymerases that regulate the stability of β-catenin, a key protein in the Wnt signaling pathway. By inhibiting tankyrase activity, this compound can potentially reduce β-catenin levels, leading to decreased tumor growth and proliferation.

  • Target : Tankyrase
  • Effect : Decrease in β-catenin levels
  • Outcome : Suppression of tumor growth

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Cancer Cell Line Studies :
    • In vitro assays demonstrated that derivatives of piperidine compounds showed significant cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. The inhibition of tankyrase was linked to increased apoptosis in these cells .
  • Structure-Activity Relationship (SAR) :
    • A study highlighted how modifications to the piperidine structure influenced biological activity. The presence of electron-withdrawing groups like fluorine enhanced the potency against cancer cell lines .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential efficacy in vivo .

Comparative Biological Activity Table

Compound NameTargetActivity LevelReferences
This compoundTankyraseModerate
AK301 (piperazine derivative)MicrotubulesHigh
Vestipitant (another piperazine derivative)NK(1) ReceptorHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,1-difluoroethyl-piperidine derivatives with methylacetamide precursors in the presence of coupling agents (e.g., EDCI/HOBt). Purification involves column chromatography, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity (>95%) is validated using HPLC with UV detection at 254 nm and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1H^1H-NMR (e.g., δ 1.4–1.6 ppm for piperidine protons, δ 2.8–3.2 ppm for acetamide methyl groups) and 13C^{13}C-NMR (e.g., C=O at ~170 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • Purity : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. How should researchers design assays to evaluate the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Models : Use cell lines (e.g., HEK293 for GPCR studies) to assess receptor binding via radioligand displacement assays (e.g., 3H^3H-labeled antagonists). Include positive controls (e.g., known agonists/antagonists) and measure IC50_{50} values .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of acetylcholinesterase or kinases, comparing results to reference inhibitors like donepezil or staurosporine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

  • Methodological Answer :

  • Systematic Substitution : Modify the piperidine ring (e.g., introduce methyl or fluorine groups) or acetamide moiety (e.g., replace N-methyl with bulkier substituents).
  • Biological Testing : Correlate structural changes with activity in receptor binding assays (e.g., dopamine D2 or serotonin 5-HT2A_{2A}) and ADMET profiles (e.g., metabolic stability in liver microsomes) .
  • Data Interpretation : Use regression analysis to identify substituents enhancing potency (e.g., EC50_{50} < 100 nM) or selectivity (e.g., >10-fold vs. off-target receptors) .

Q. What computational approaches are suitable for predicting this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., docking into the active site of σ-1 receptors). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • QSAR Modeling : Train models on datasets of piperidine derivatives to predict logP, pIC50_{50}, and blood-brain barrier permeability .

Q. How can contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Control Experiments : Replicate assays with fresh ligand batches and include reference compounds (e.g., haloperidol for σ-1 receptors).
  • Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and β-arrestin recruitment assays for functional activity .
  • Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability .

Q. What strategies improve the compound’s selectivity and reduce off-target effects?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Glu172 in the target receptor) using Discovery Studio.
  • Selectivity Screening : Profile against panels of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) .
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates in hepatocyte incubations, guiding structural modifications to reduce toxicity .

Methodological Best Practices

Q. What protocols ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Storage : Lyophilized powder at -20°C under argon to prevent hydrolysis. Solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw cycles .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. Follow OSHA HCS guidelines for spill management (e.g., absorb with vermiculite) .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL in saline) for IP administration. For oral dosing, prepare suspensions in 0.5% methylcellulose .
  • Bioavailability Testing : Conduct pharmacokinetic studies in rodents (plasma sampling at 0.5, 2, 6, 24 h post-dose) to calculate AUC and Cmax_{max} .

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